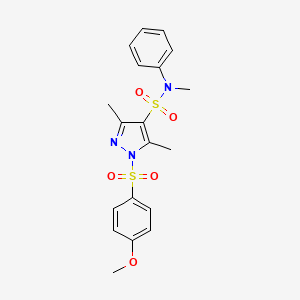

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMKMHAZZKIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 4-methoxybenzenesulfonyl chloride with N-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties, are being explored.

Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs with Sulfonate/Sulfonamide Variations

Compound 3a (2-Methoxy-4-(Nonanamidomethyl)Phenyl 4-Fluorobenzenesulfonate):

- Key Differences : While 3a is a sulfonate ester, the target compound is a sulfonamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and enhanced stability compared to sulfonate esters, which may influence receptor binding or metabolic resistance .

- Biological Relevance : Sulfonate esters like 3a are often hydrolytically labile, limiting their utility in vivo, whereas sulfonamides are more resistant to hydrolysis .

KN-93 and KN-92: CaMKII Inhibitors

KN-93 (2-[N-(2-Hydroxyethyl)]-N-(4-Methoxybenzenesulfonyl)Amino-N-(4-Chlorocinnamyl)-N-Methylbenzylamine):

- Structural Similarities : Both compounds share the 4-methoxybenzenesulfonyl group.

- Key Differences : KN-93 includes a chlorocinnamyl group and a hydroxyethyl substituent, whereas the target compound has a trimethylpyrazole and phenyl group.

- Activity : KN-93 is a potent CaMKII inhibitor, while KN-92 (its inactive phosphate derivative) lacks efficacy, highlighting the importance of substituent chemistry in biological activity .

Pyrazoline-Based Benzenesulfonamides

4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides (1–9):

- Key Differences: These analogs feature a pyrazoline ring (partially saturated) versus the fully aromatic pyrazole in the target compound.

- Activity : Pyrazoline derivatives show carbonic anhydrase inhibitory activity, suggesting that the target compound’s pyrazole core and substituents could modulate similar enzyme interactions .

N-(4-Methoxybenzenesulfonyl)-Bis((4-Methoxybenzenesulfonyl(oxy))Ethyl)Amine (2b)

- Key Differences : Compound 2b has two 4-methoxybenzenesulfonyloxyethyl groups, creating a bulkier, more polar structure.

- Physical Properties : The target compound’s trimethyl and phenyl groups likely confer higher melting points (data unavailable) and lower solubility in polar solvents compared to 2b, which has a melting point of 157–158°C .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility Trends | LogP (Predicted) | |

|---|---|---|---|---|

| Target Compound | N/A | Moderate in DMSO | ~3.5 | |

| KN-93 | N/A | Soluble in DMSO | ~4.2 | |

| Compound 2b | 157–158 | Low in water, high in DCM | ~2.8 |

Research Implications

The target compound’s unique substitution pattern—combining a pyrazole core with dual sulfonamide groups and aromatic methyl/phenyl substituents—positions it as a candidate for tailored enzyme inhibition or antimicrobial studies. Comparative data suggest that:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the pyrazole ring and sulfonamide groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological assays) and detects trace impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 437.53 g/mol for analogous compounds) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

- Structural analogs : Compare with derivatives like N-(4-fluorobenzenesulfonyl) analogs, where electron-withdrawing groups enhance enzyme inhibition .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter solubility and bioavailability .

- Metabolic stability : Use hepatic microsome assays to assess whether rapid degradation in certain models skews activity data .

What computational methods are suitable for predicting the compound’s mechanism of action?

Advanced Research Question

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2), where the 4-methoxybenzenesulfonyl group may occupy hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with anti-inflammatory potency .

- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites for reaction pathway predictions .

How can statistical design of experiments (DoE) optimize reaction conditions?

Advanced Research Question

- Factorial design : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading to identify interactions affecting yield .

- Response surface methodology (RSM) : Model nonlinear relationships, such as how excess sulfonyl chloride improves yield but complicates purification .

- Taguchi methods : Robustly optimize for purity and yield simultaneously, minimizing experimental runs .

What strategies mitigate stability issues during storage and handling?

Basic Research Question

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the sulfonamide group .

- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce crystallinity .

- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

How does the electronic nature of substituents influence pharmacological activity?

Advanced Research Question

- Methoxy groups : Electron-donating methoxy substituents enhance π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

- Sulfonamide orientation : Steric hindrance from N-phenyl groups may reduce off-target interactions, as seen in COX-2 selectivity studies .

What in vitro models are appropriate for preliminary bioactivity screening?

Basic Research Question

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) using stopped-flow spectrophotometry .

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7) with EC₅₀ calculations normalized to controls like doxorubicin .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Advanced Research Question

- Directed ortho-metalation : Use organometallic catalysts to selectively sulfonylate the N-1 position over N-2 .

- Protecting groups : Temporarily block the 3-methyl group with tert-butyldimethylsilyl (TBS) to direct reactions to the 5-position .

What are the limitations of current structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.